molecular formula C11H9BrO3 B1270430 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One CAS No. 150612-66-1

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Cat. No. B1270430
CAS RN: 150612-66-1
M. Wt: 269.09 g/mol
InChI Key: FQQBNIWOOXIDEP-UHFFFAOYSA-N
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Description

The compound “1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One” is a chemical compound with the empirical formula C11H9BrO3 . It has a molecular weight of 269.09 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string BrC1=CC(OC)=C(OC(C(C)O)=C2)C2=C1 . This indicates that the compound contains a benzofuran ring substituted with bromo and methoxy groups.


Physical And Chemical Properties Analysis

The compound is a light yellow liquid . It has an empirical formula of C11H9BrO3 and a molecular weight of 269.09 .

Scientific Research Applications

Anti-tumor Activity

Benzofuran compounds, including “1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One”, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran compounds have been found to possess potent antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-oxidative Effects

These compounds have also shown strong anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-viral Applications

Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Benzofuran substituted chalcone compounds, such as “1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One”, are important directions in anticancer drug research . They have been found to have significant anticancer activities .

Synthesis of Complex Benzofuran Derivatives

The core structure of benzofuran is used in the synthesis of complex benzofuran derivatives . These derivatives have been found to possess a wide range of biological and pharmacological activities .

Pro-apoptotic Properties

Some benzofuran–coumarin derivatives have shown pro-apoptotic properties . This property could be useful in the development of drugs for diseases characterized by abnormal cell proliferation .

Potential Anticancer Activity

Benzofuran derivatives have shown potential anticancer activity . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This indicates that it is harmful if swallowed, may cause cancer, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation.

properties

IUPAC Name

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQBNIWOOXIDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Synthesis routes and methods

Procedure details

10.0 g of 5-bromo-2-hydroxy-3-methoxybenzaldehyde was dissolved in 39 ml of N,N-dimethylformamide, and the resulting solution was mixed with 11.9 g of anhydrous potassium carbonate and stirred at room temperature. 5.0 g of chloroacetone was added dropwise to the above reaction solution at the same temperature, followed by additional 1 hour of stirring at an elevated temperature of 80° C. The resulting reaction solution was diluted with ethyl acetate and adjusted to pH 2 with concentrated hydrochloric acid, and the resulting organic layer was collected. The organic layer was dried to distill off the solvent, and the resulting residue was purified by silica gel column chromatography, thereby obtaining 4.0 g of 2-acetyl-5-bromo-7-methoxybenzofuran.
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10 g
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39 mL
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11.9 g
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5 g
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reactant
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